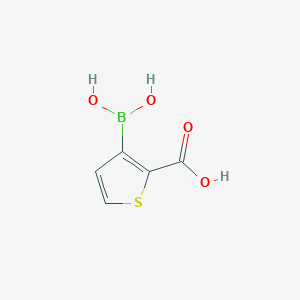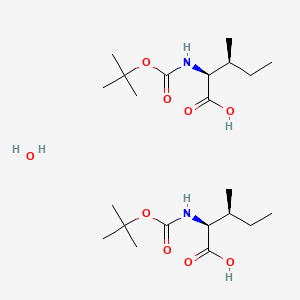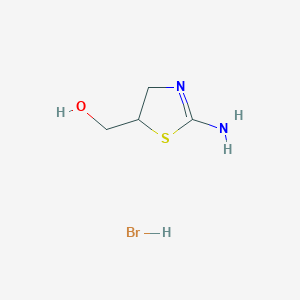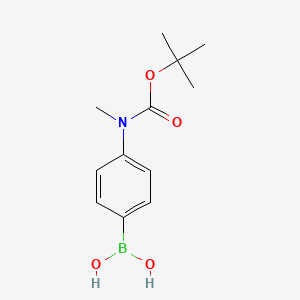![molecular formula C11H16N2O B1371718 3-[(哌啶-3-氧基)甲基]吡啶 CAS No. 933758-64-6](/img/structure/B1371718.png)
3-[(哌啶-3-氧基)甲基]吡啶
描述
“3-[(Piperidin-3-yloxy)methyl]pyridine” is a chemical compound with the empirical formula C11H16N2O . It is a unique chemical provided to early discovery researchers . The compound is in liquid form .
Synthesis Analysis
Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-[(Piperidin-3-yloxy)methyl]pyridine” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is NGYNSMZIHJNHSS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.26 . The compound is in liquid form .科学研究应用
合成和化学性质
- 合成技术:与 3-[(哌啶-3-氧基)甲基]吡啶相关的化合物(例如 3-(吡咯烷-1-基)哌啶)的合成涉及新方法,以便更容易地大批量生产。这些方法对于药物化学应用至关重要(斯马利等人,2011)。
- 吡啶衍生物的形成:涉及吡啶衍生物的反应(例如功能化的 4H-吡喃并[3,2-c]吡啶的合成)证明了吡啶化合物在创建多样化分子结构方面的多功能性(梅克海默等人,1997)。
生物学和药物研究
- 抗血管生成和 DNA 切割研究:哌啶衍生物已显示出显着的抗血管生成和 DNA 切割活性,表明通过阻断血管形成和与 DNA 相互作用在癌症治疗中的潜在用途(坎巴帕等人,2017)。
- 杀虫剂应用:吡啶衍生物已证明具有杀虫活性,表明在农业害虫防治中具有潜在的用途。例如,某些化合物显示出比传统杀虫剂更强的杀蚜活性(巴赫特等人,2014)。
材料和化学科学
- 合成挑战和解决方案:有效合成同时包含哌啶环和吡啶环的杂环仍然是一个挑战。已经开发了新的方法来解决这些问题,提高效率并减少反应时间(张等人,2020)。
- 振动光谱和分子结构分析:对与 3-[(哌啶-3-氧基)甲基]吡啶类似的化合物(例如 3-(哌啶-1-基-甲基)-1,3-苯并恶唑-2(3H)-酮)的分子结构和振动频率的研究提供了对其物理和化学性质的见解(塔萨尔等人,2009)。
安全和危害
作用机制
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Biochemical Pathways
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of potential biochemical interactions.
生化分析
Biochemical Properties
3-[(Piperidin-3-yloxy)methyl]pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 3-[(Piperidin-3-yloxy)methyl]pyridine to the active sites of these enzymes .
Cellular Effects
The effects of 3-[(Piperidin-3-yloxy)methyl]pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, 3-[(Piperidin-3-yloxy)methyl]pyridine can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3-[(Piperidin-3-yloxy)methyl]pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions often involve hydrogen bonds and van der Waals forces, which help stabilize the complex formed between 3-[(Piperidin-3-yloxy)methyl]pyridine and its target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(Piperidin-3-yloxy)methyl]pyridine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-[(Piperidin-3-yloxy)methyl]pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-[(Piperidin-3-yloxy)methyl]pyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
3-[(Piperidin-3-yloxy)methyl]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3-[(Piperidin-3-yloxy)methyl]pyridine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 3-[(Piperidin-3-yloxy)methyl]pyridine can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 3-[(Piperidin-3-yloxy)methyl]pyridine is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 3-[(Piperidin-3-yloxy)methyl]pyridine determines its interactions with subcellular components and its overall biological effects .
属性
IUPAC Name |
3-(piperidin-3-yloxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNSMZIHJNHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671480 | |
| Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933758-64-6 | |
| Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


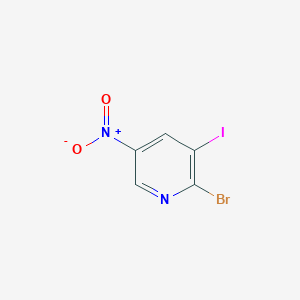

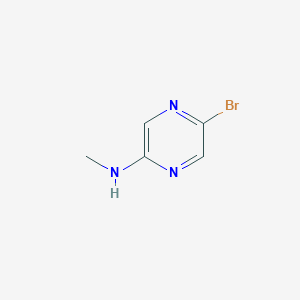

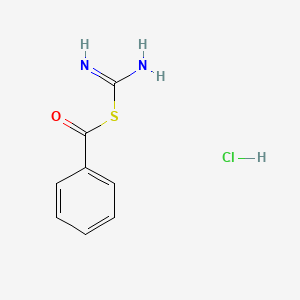
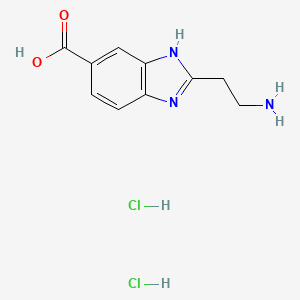
![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)
